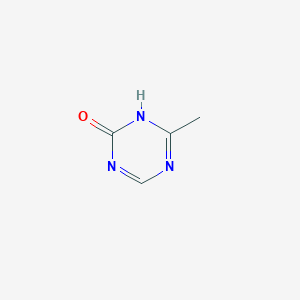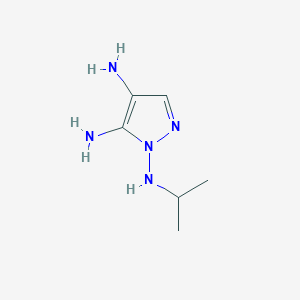
N1-Isopropyl-1H-pyrazole-1,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Isopropyl-1H-pyrazole-1,4,5-triamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the isopropyl group and three amino groups in this compound makes it a unique and interesting compound for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-1H-pyrazole-1,4,5-triamine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the cyclization reaction, and subsequent purification steps to obtain the desired product with high purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions: N1-Isopropyl-1H-pyrazole-1,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, acyl chlorides; often in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
N1-Isopropyl-1H-pyrazole-1,4,5-triamine has a wide range of applications in scientific research:
Mécanisme D'action
The exact mechanism of action of N1-Isopropyl-1H-pyrazole-1,4,5-triamine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
3(5)-Aminopyrazoles: These compounds are structurally similar to N1-Isopropyl-1H-pyrazole-1,4,5-triamine and are used as precursors in the synthesis of condensed heterocyclic systems.
1H-Pyrazole-1-carboxamidine: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to the presence of the isopropyl group and three amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H13N5 |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
1-N-propan-2-ylpyrazole-1,4,5-triamine |
InChI |
InChI=1S/C6H13N5/c1-4(2)10-11-6(8)5(7)3-9-11/h3-4,10H,7-8H2,1-2H3 |
Clé InChI |
NASRQJCSLOUWSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NN1C(=C(C=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


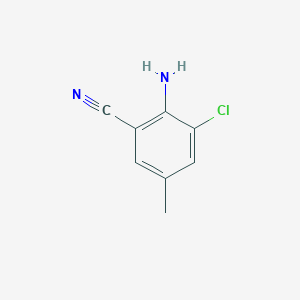
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
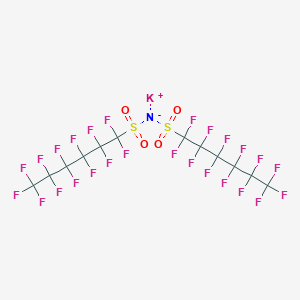
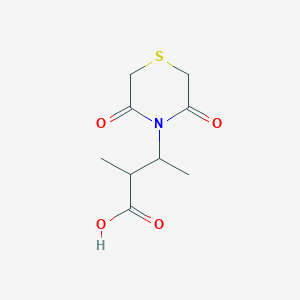
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
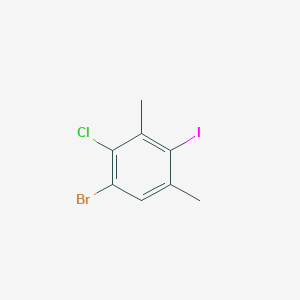
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
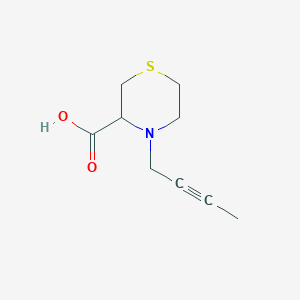
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
